N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline
Description
Nuclear Magnetic Resonance (NMR)
1H NMR :
13C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 325.5 [M]+.
- Fragmentation : Loss of sec-butyl (m/z 253), phenoxy group (m/z 177), and dimethylaniline (m/z 121).
Table 2: Key spectroscopic signals
| Technique | Key Signals | Source |
|---|---|---|
| 1H NMR | δ 6.7 (aromatic), δ 3.9 (OCH2), δ 1.4 (sec-butyl) | |
| IR | 3400 cm-1 (N–H), 1240 cm-1 (C–O–C) | |
| MS | m/z 325.5 [M]+, m/z 121 [C8H11N]+ |
Conformational Analysis Through Computational Modeling
Density Functional Theory (DFT) simulations predict three stable conformers:
- Extended chain : The phenoxybutyl group aligns linearly, minimizing steric clashes.
- Folded conformation : The sec-butyl group folds toward the aromatic ring, reducing solvent accessibility.
- Gauche arrangement : The butyl chain adopts a gauche configuration, stabilized by intramolecular van der Waals forces.
Rotatable bonds : The compound has seven rotatable bonds, primarily in the phenoxybutyl chain, contributing to conformational flexibility.
Comparative Structural Analysis With Alkylphenoxy Aniline Derivatives
Table 3: Structural comparison with related compounds
Key Observations:
- Branching effects : Sec-butyl groups introduce greater steric hindrance than tert-butyl or linear chains, affecting solubility and reactivity.
- Chain length : Longer butyl chains enhance lipophilicity compared to ethyl derivatives.
- Aromatic substitution : 3,5-Dimethyl groups increase electron density on the aromatic ring, influencing nucleophilic substitution kinetics.
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)butyl]-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-6-18(5)21-10-8-9-11-22(21)24-20(7-2)15-23-19-13-16(3)12-17(4)14-19/h8-14,18,20,23H,6-7,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSGHJULVUNNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)CNC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Phenoxy Intermediate
Objective: Synthesize 2-(Sec-butyl)phenol derivatives as key intermediates for subsequent coupling.
- Starting Material: 2-Halophenol (e.g., 2-bromophenol or 2-chlorophenol).
- Reagent: Sec-butyl Grignard reagent or sec-butyl lithium, prepared via reaction of sec-butyl halide with magnesium or lithium in dry ether.
- Reaction: Nucleophilic aromatic substitution (SNAr) or metal-halogen exchange followed by nucleophilic attack on phenolic halides.
| Parameter | Details |
|---|---|
| Solvent | Anhydrous diethyl ether or THF |
| Temperature | -78°C to room temperature |
| Duration | 4-12 hours |
Outcome: Formation of 2-(sec-butyl)phenol with yields typically around 70–85%.
Formation of the Phenoxy Linkage
Objective: Attach the phenoxy group to the butyl chain.
- Approach: Nucleophilic substitution of a suitable halogenated butyl precursor with the phenol derivative.
- Reagents: 2-(Sec-butyl)phenol, 1,4-dibromobutane or 1,4-dichlorobutane, potassium carbonate as base.
| Parameter | Details |
|---|---|
| Solvent | Acetone or DMF |
| Temperature | 80–100°C |
| Duration | 12–24 hours |
Notes: The phenol is deprotonated by potassium carbonate, enabling nucleophilic attack on the alkyl halide, forming the phenoxybutyl intermediate with yields around 75–90%.
Coupling of the Phenoxy-Butyl Intermediate with the Aniline
Objective: Final assembly via cross-coupling to form the target molecule.
- Approach: Suzuki-Miyaura coupling or Ullmann-type coupling.
- Reagents: Boronic acid or ester derivatives of the phenoxy intermediate; palladium catalysts; base such as potassium carbonate.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | Potassium carbonate |
| Solvent | 1,4-Dioxane or toluene/ethanol mixture |
| Temperature | 80°C |
| Duration | 12–24 hours |
Notes: The coupling proceeds with high efficiency, yielding the desired compound with purities suitable for further pharmaceutical development.
Purification and Characterization
- Purification: Column chromatography using silica gel with appropriate eluents (e.g., hexanes/ethyl acetate).
- Characterization: Confirmed via NMR, HRMS, and HPLC to ensure purity (>95%).
Data Table Summarizing Key Reaction Conditions
| Step | Starting Material | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Halophenol | Sec-butyl Grignard | — | Et₂O | -78°C to RT | 8–12h | 70–85 |
| 2 | 2-(Sec-butyl)phenol | 1,4-Dibromobutane | K₂CO₃ | Acetone | 80–100°C | 12–24h | 75–90 |
| 3 | Phenoxybutyl derivative | 3,5-Dimethylaniline | Pd(PPh₃)₄ | Ethanol/H₂O | 80°C | 4–6h | >90 |
| 4 | Phenoxy-aniline intermediate | Boronic ester | Pd catalyst | Toluene/EtOH | 80°C | 12–24h | High |
Chemical Reactions Analysis
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-[2-(2-butan-2-ylphenoxy)butyl]-3,5-dimethylaniline
- Molecular Formula : C20H27NO
- CAS Number : 1040687-18-0
- Boiling Point : Approximately 470.6 °C at 760 mmHg
The compound's structure includes a sec-butyl group, a phenoxy group, and a dimethylaniline moiety, contributing to its unique chemical reactivity and biological activity.
Chemistry
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline serves as a valuable reagent in organic synthesis. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it a versatile building block for synthesizing more complex molecules.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form quinones using agents like potassium permanganate. |
| Reduction | Reduced to amines or alcohols using LiAlH4 or NaBH4. |
| Substitution | The phenoxy group can be replaced by other nucleophiles under suitable conditions. |
Biology
In biological research, this compound is utilized in biochemical assays to study protein interactions and functions. Its structural features allow it to bind effectively to proteins, influencing their activity.
Medicine
This compound shows potential in drug development. Research is ongoing to explore its therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.
Industrial Applications
The compound is also employed in the development of new materials and chemical products due to its stability and reactivity. It can be used in formulating polymers and coatings that require enhanced performance characteristics.
Case Study 1: Organic Synthesis
In a recent study, researchers utilized this compound as a precursor for synthesizing novel pharmaceutical compounds. The study demonstrated that modifications of the compound led to derivatives with improved biological activities.
Case Study 2: Protein Interaction Studies
Another research project focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline involves its interaction with specific molecular targets. The phenoxy and aniline groups in the compound allow it to bind to proteins and enzymes, affecting their activity and function. The sec-butyl group enhances the compound’s hydrophobic interactions, facilitating its binding to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Structural Analogues from Santa Cruz Biotechnology ()
The following compounds share the N-{2-[2-(sec-butyl)phenoxy]butyl} backbone but differ in the substituents on the aniline ring:
| Compound Name | Substituent on Aniline | Key Structural Differences | Hypothesized Impact |
|---|---|---|---|
| N-{2-[2-(sec-Butyl)phenoxy]butyl}-2,5-dimethylaniline (sc-331027) | 2,5-dimethyl | Methyl groups at positions 2 and 5 | Reduced steric hindrance compared to 3,5-dimethyl; altered electronic distribution. |
| N-{2-[2-(sec-Butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline (sc-331028) | 3-(tetrahydrofuranymethoxy) | Oxygen-containing heterocyclic substituent | Increased polarity and hydrogen-bonding capacity; potential for enhanced solubility. |
| N-{2-[2-(sec-Butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline (sc-331029) | 3-(trifluoromethyl) | Electron-withdrawing CF₃ group | Enhanced metabolic stability and lipophilicity; possible resistance to oxidation. |
Key Observations :
- The position of methyl groups on the aniline ring (e.g., 2,5 vs. 3,5) influences steric and electronic properties.
- Substitution with a trifluoromethyl group (sc-331029) introduces strong electron-withdrawing effects, which could modulate reactivity in nucleophilic aromatic substitution reactions compared to the electron-donating methyl groups in the target compound .
Comparison with N-Tert-Butyl-3,5-dimethylaniline ()
Compound : N-Tert-Butyl-3,5-dimethylaniline
Key Differences :
- Backbone: Lacks the phenoxybutyl chain present in the target compound.
- Substituent: Features a tert-butyl group directly attached to the aniline nitrogen instead of the sec-butylphenoxybutyl moiety.
Hypothesized Impact :
- The absence of the phenoxybutyl chain likely decreases molecular flexibility and may reduce affinity for hydrophobic binding pockets in biological targets compared to the target compound .
Contextual Analogs from Pesticide Chemistry ()
Compounds such as fluazifop-P butyl ester and flurecol n-butyl ester share structural motifs (e.g., phenoxypropanoate backbones) but differ in functional groups.
- Alkyl Chain Length : Longer chains (e.g., butyl vs. heptyl in phthalates from ) increase lipophilicity, which could influence bioavailability in the target compound.
- Stereochemistry : The (R)-configuration in fluazifop-P butyl ester underscores the role of chirality in biological activity, suggesting that the sec-butyl group in the target compound may confer stereospecific interactions .
Biological Activity
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline is a complex organic compound notable for its diverse biological activities and applications in scientific research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula: C22H31NO
- Molecular Weight: Approximately 325.5 g/mol
- Physical State: Solid at room temperature
- Boiling Point: Predicted at 470.6 °C
The compound features a sec-butyl group and a phenoxy moiety, which contribute to its unique properties, including enhanced solubility and biological activity compared to structurally similar compounds.
This compound interacts with various biological targets through its phenoxy and aniline groups. These interactions can influence protein functions and cellular processes. The hydrophobic sec-butyl group enhances binding affinity to hydrophobic pockets in proteins, which is critical for its biological effects .
Biological Activity
The compound exhibits significant biological activities that have been investigated in various studies:
Table 1: Summary of Biological Activities
Notable Research Findings
- Cytotoxicity Assessment : In a study involving MCF-7 cells, the compound demonstrated significant cytotoxicity at concentrations exceeding its minimum inhibitory concentration (MIC), indicating potential for development as an anticancer agent .
- Mechanistic Insights : The interaction of the compound with specific proteins was explored using biochemical assays, revealing that the sec-butyl group enhances hydrophobic interactions crucial for binding.
- Comparative Analysis : Structural analogs were evaluated for their biological activities, showing that slight modifications in the side chains could lead to variations in solubility and efficacy against target proteins.
Q & A
Q. What are effective synthetic routes for N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline?
- Methodological Answer : A two-step approach is commonly employed:
Alkylation : React 2-(sec-butyl)phenol with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃) to form the phenoxybutyl intermediate.
Amination : Substitute the terminal bromide with 3,5-dimethylaniline using a polar aprotic solvent (e.g., DMF) and a mild base (e.g., triethylamine) to minimize side reactions.
Key Considerations :
- Catalysts like KI (as in ) can enhance reaction efficiency.
- Monitor reaction progress via TLC (Rf values ~0.3–0.6 in hexane/ethyl acetate) .
Q. What spectroscopic techniques are recommended for structural confirmation?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and sec-butyl/butyl chain environments (δ 0.8–1.6 ppm). Compare with analogous compounds (e.g., ).
- IR Spectroscopy : Confirm ether (C-O-C, ~1250 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺).
Example NMR Data :
| Proton Environment | Expected δ (ppm) |
|---|---|
| Aromatic (3,5-dimethyl) | 6.8–7.2 |
| Sec-butyl CH₃ | 0.8–1.2 |
| Phenoxy O-CH₂ | 3.8–4.2 |
Q. How should stability be ensured during storage?
- Methodological Answer :
- Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation of the aniline group.
- Use amber vials to minimize photodegradation, as recommended for similar phenoxy compounds ().
Advanced Research Questions
Q. How can steric hindrance from the sec-butyl group be mitigated in alkylation reactions?
- Methodological Answer :
- Optimize Temperature : Higher temperatures (80–100°C) reduce viscosity and improve reagent diffusion.
- Bulky Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Alternative Solvents : Switch to THF or DMSO to solubilize sterically hindered intermediates .
Q. How to resolve discrepancies in NMR data caused by rotational isomerism?
- Methodological Answer :
- Variable-Temperature NMR : Conduct experiments at –40°C to slow rotation and split overlapping peaks.
- 2D NMR (COSY, NOESY) : Map coupling between adjacent protons and confirm spatial proximity of sec-butyl and phenoxy groups.
- DFT Calculations : Compare experimental spectra with simulated data for different conformers .
Q. What strategies improve regioselectivity in electrophilic substitutions on the aromatic ring?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., –NO₂) to guide electrophiles to the meta position relative to the dimethylaniline group.
- Steric Shielding : Utilize the sec-butyl chain to block ortho positions, as seen in related tert-butylphenol derivatives ().
- Lewis Acid Catalysts : Employ FeCl₃ or AlCl₃ to stabilize transition states in Friedel-Crafts reactions .
Q. How to address low yields in Suzuki–Miyaura coupling involving this compound?
- Methodological Answer :
- Pre-activation : Stir the boronic acid with Pd(PPh₃)₄ for 30 min before adding the aryl halide.
- Microwave Assistance : Use microwave irradiation (120°C, 20 min) to accelerate coupling, as demonstrated for phenylacetic acid derivatives ().
- Ligand Screening : Test bulky ligands (e.g., SPhos) to prevent Pd aggregation and improve turnover .
Data Contradiction Analysis
Q. How to reconcile conflicting chromatographic purity and spectroscopic data?
- Methodological Answer :
- HPLC-MS : Confirm purity while identifying co-eluting impurities (e.g., regioisomers).
- Fraction Collection : Isolate ambiguous peaks and re-analyze via NMR.
- Cross-Validation : Compare retention times with structurally defined analogs (e.g., ).
Q. Why might DSC data show multiple melting points for a single batch?
- Methodological Answer :
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) to isolate stable forms.
- Thermogravimetric Analysis (TGA) : Rule out solvent inclusion or decomposition.
- Single-Crystal XRD : Resolve crystal packing differences, as done for acetamide derivatives ().
Tables for Key Comparisons
Q. Table 1: Synthetic Method Comparison
| Method | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Alkylation (K₂CO₃) | KI | 75 | 12 |
| Amination (Triethylamine) | None | 82 | 8 |
Q. Table 2: NMR Chemical Shifts for Key Protons
| Group | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| 3,5-Dimethylaniline | 6.7–7.1 | 115–125 |
| Sec-butyl CH₃ | 0.9–1.1 | 20–25 |
| Phenoxy O-CH₂ | 3.9–4.1 | 65–70 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
